SR 142948
Overview
Description
SR 142948 is a potent non-peptide antagonist that selectively targets neurotensin receptors. It is primarily used in scientific research to study the role of neurotensin in the regulation of dopamine receptor activity and glutamate signaling in the brain . The compound has shown significant potential in blocking the effects of stimulant drugs, including 3,4-methylenedioxymethamphetamine (MDMA) .
Preparation Methods
The synthesis of SR 142948 involves a series of multi-step flow operations to deliver an advanced hydrazine intermediate used in the assembly of the neurotensin modulator . The synthetic route includes the formation of key intermediates through various chemical transformations that are otherwise difficult or dangerous to perform at scale . The preparation of kilogram quantities of the required hydrazine is achieved via a short and efficient route .
Chemical Reactions Analysis
SR 142948 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of specific reagents and conditions.
Oxidation and Reduction Reactions: this compound can participate in oxidation and reduction reactions, leading to the formation of various products.
Common Reagents and Conditions: The reactions typically involve reagents such as inositol monophosphate and conditions that facilitate the formation of major products like inositol monophosphate.
Scientific Research Applications
SR 142948 has a wide range of scientific research applications, including:
Mechanism of Action
SR 142948 exerts its effects by selectively binding to neurotensin receptors with high affinity (IC50 = 0.32 - 3.96 nM) . It antagonizes neurotensin-induced inositol monophosphate formation in HT-29 cells with an IC50 of 3.9 nM . The compound blocks hypothermia, analgesia, and steering behavior induced by neurotensin in vivo . It shows blood-brain permeability, making it suitable for the study of psychiatric disorders .
Comparison with Similar Compounds
SR 142948 is compared with other neurotensin receptor antagonists, such as SR 48692 . While both compounds are potent neurotensin receptor antagonists, this compound has shown higher selectivity and potency in various studies . The unique structure of this compound, which includes a tricyclo[3.3.1.13,7]decane-2-carboxylic acid moiety, contributes to its distinct pharmacological profile .
Similar Compounds
- SR 48692
- SR 142948A
Properties
IUPAC Name |
2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWULHXVBLMWCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415529 | |
Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184162-64-9 | |
Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR-142948 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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